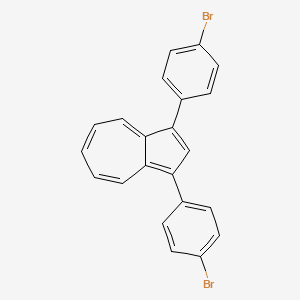

1,3-Bis(4-bromophenyl)azulene

Description

Structure

3D Structure

Properties

CAS No. |

862421-94-1 |

|---|---|

Molecular Formula |

C22H14Br2 |

Molecular Weight |

438.2 g/mol |

IUPAC Name |

1,3-bis(4-bromophenyl)azulene |

InChI |

InChI=1S/C22H14Br2/c23-17-10-6-15(7-11-17)21-14-22(16-8-12-18(24)13-9-16)20-5-3-1-2-4-19(20)21/h1-14H |

InChI Key |

XHEMAMXSFJOVMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C=C1 |

Origin of Product |

United States |

Molecular and Supramolecular Structural Analysis Methodologies

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1,3-Bis(4-bromophenyl)azulene, this technique has been instrumental in understanding its core geometry, substituent orientation, and intermolecular packing. researchgate.net

Analysis of Azulene (B44059) Core Planarity and Out-of-Plane Deformation

The azulene core, a fused five- and seven-membered ring system, is a key feature of this molecule. X-ray analysis of 1,3-Bis(4-bromophenyl)azulene reveals that the azulene ring system exhibits a notable out-of-plane deformation. researchgate.net This deviation from planarity is a significant characteristic of many 1,3-disubstituted azulenes. researchgate.netresearchgate.netnih.gov The degree of this deformation can be influenced by the nature of the substituents at the 1 and 3 positions. researchgate.net In a related 1,3-disubstituted azulene, the azulene ring system was found to be almost planar, with a root-mean-square deviation of 0.012 Å. researchgate.netnih.gov

Elucidation of Intermolecular Interactions and Packing Arrangements in the Solid State

The solid-state architecture of 1,3-Bis(4-bromophenyl)azulene is governed by a variety of intermolecular interactions. iucr.orgchimia.ch These non-covalent forces dictate how the molecules arrange themselves in the crystal, influencing properties like stability and solubility. The inherent dipole moment of the azulene core plays a significant role in directing these interactions. researchgate.netnih.gov In many azulene derivatives, π-π stacking interactions are a dominant feature, often with an antiparallel orientation of the molecules to optimize the interaction between the electron-rich five-membered ring and the electron-deficient seven-membered ring. researchgate.netnih.gov However, in some substituted azulenes, expected π-π stacking is not observed, and the crystal packing is instead dominated by other interactions such as C-H···O hydrogen bonds and C-H···π contacts. nih.gov The study of these interactions is crucial for understanding the supramolecular chemistry of this class of compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. azooptics.comlibretexts.orgemerypharma.comnih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). azooptics.com

Application of ¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy is used to identify the different types of protons present in a molecule and their connectivity. emerypharma.com For 1,3-Bis(4-bromophenyl)azulene, the ¹H NMR spectrum would show distinct signals for the protons on the azulene core and the 4-bromophenyl substituents. The chemical shifts (δ) of these protons are influenced by their electronic environment. libretexts.org For example, the protons on the aromatic rings will appear in a specific region of the spectrum. The coupling patterns between adjacent protons (spin-spin splitting) provide further information about the molecular structure. emerypharma.com

Advanced NMR Techniques for Stereochemical and Conformational Studies

The stereochemical and conformational properties of 1,3-disubstituted azulenes, such as 1,3-Bis(4-bromophenyl)azulene, are crucial for understanding their electronic and material properties. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of non-destructive techniques to probe these three-dimensional characteristics in solution. auremn.org.bripb.pt While detailed, specific studies employing advanced NMR for the comprehensive conformational analysis of 1,3-Bis(4-bromophenyl)azulene are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its likely structural dynamics.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Two-dimensional NOESY and ROESY experiments are instrumental in determining spatial proximities between protons. ipb.pt For 1,3-Bis(4-bromophenyl)azulene, cross-peaks would be expected between the protons of the azulene ring (e.g., H2, H4/H8) and the ortho-protons of the bromophenyl rings. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative data to calculate internuclear distances and thus deduce the preferred orientation of the phenyl rings relative to the azulene core.

Variable-Temperature (VT) NMR: VT-NMR studies can provide information on the energy barriers to rotation around the C(azulene)-C(phenyl) bonds. auremn.org.br At low temperatures, if the rotational barrier is significant, the exchange between different rotamers may become slow on the NMR timescale, potentially leading to the appearance of distinct sets of signals for each conformer. As the temperature increases, these signals would broaden and coalesce into a time-averaged spectrum. Analysis of these line-shape changes allows for the calculation of the activation energy for the rotational process.

Computational Modeling in Conjunction with NMR: Modern approaches often combine experimental NMR data with quantum chemical calculations. auremn.org.br Theoretical models of different possible conformers of 1,3-Bis(4-bromophenyl)azulene can be generated, and their NMR parameters (chemical shifts, coupling constants) can be calculated. Comparison of these computed values with experimental data allows for the identification of the most likely conformer or the distribution of conformers in solution. auremn.org.br

While basic ¹H and ¹³C NMR spectra are used for routine characterization tu-dortmund.de, a full stereochemical and conformational profile would necessitate these more advanced techniques.

Table 1: Potential Advanced NMR Parameters for Conformational Analysis of 1,3-Bis(4-bromophenyl)azulene (Note: Specific experimental data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be generated from such a study.)

| NMR Technique | Parameter | Information Yielded |

| NOESY/ROESY | Cross-peak Intensities | Through-space proton-proton proximities; determination of dihedral angles between the azulene and bromophenyl rings. |

| VT-NMR | Coalescence Temperature | Energy barrier (ΔG‡) for the rotation of the bromophenyl groups. |

| ¹H-¹³C HMBC | Long-range correlations | Confirmation of the connectivity between the azulene core and the phenyl rings. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular structure of compounds like 1,3-Bis(4-bromophenyl)azulene. These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. ksu.edu.saedinst.com

A detailed vibrational analysis with complete assignment of fundamental vibrations for 1,3-Bis(4-bromophenyl)azulene, often supported by theoretical calculations like Density Functional Theory (DFT), is not prominently featured in the existing literature. researchgate.net However, the expected spectral features can be inferred from the known characteristic frequencies of its constituent parts: the azulene core and para-substituted bromobenzene.

Key Vibrational Modes:

Azulene Core Vibrations: The azulene skeleton gives rise to a series of characteristic C-H and C=C stretching and bending vibrations. The C=C stretching vibrations of the aromatic rings typically appear in the 1650-1400 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations are also characteristic and provide information about the substitution pattern.

Bromophenyl Group Vibrations: The 4-bromophenyl substituents introduce several distinct vibrational modes.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a strong band in the far-infrared or low-frequency Raman region, typically between 600 and 500 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring stretching vibrations usually result in a group of bands in the 1600-1450 cm⁻¹ range.

Substitution Pattern: The para-substitution (1,4-disubstitution) on the benzene (B151609) rings gives rise to a characteristic strong out-of-plane C-H bending band in the FT-IR spectrum, typically in the 850-800 cm⁻¹ region.

The coupling of vibrations between the azulene core and the phenyl rings can lead to shifts in band positions and changes in intensity compared to the individual, unsubstituted molecules. A comparative analysis of the FT-IR and Raman spectra would be essential for a comprehensive structural assignment, as some modes may be strong in one technique and weak or silent in the other due to selection rules. mt.com

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 1,3-Bis(4-bromophenyl)azulene (Note: Specific experimental data for this compound is not available in the reviewed literature. This table presents expected frequency ranges based on general spectroscopic data for related structures.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Expected Intensity) |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR (Variable), Raman (Strong) |

| Aromatic C=C Stretch (Azulene & Phenyl) | 1620 - 1400 | FT-IR (Medium-Strong), Raman (Strong) |

| C-H Out-of-Plane Bend (p-disubstituted phenyl) | 850 - 800 | FT-IR (Strong) |

| C-Br Stretch | 600 - 500 | FT-IR (Medium), Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For azulene derivatives, the absorption spectrum is typically characterized by distinct bands corresponding to transitions to different singlet excited states (Sn). thejamesonlab.comresearchgate.net

The absorption spectrum of azulene is marked by a weak absorption in the visible region (~580-700 nm) and a much stronger absorption in the ultraviolet region (~340-360 nm). mdpi.compreprints.org These correspond to the S0→S1 and S0→S2 electronic transitions, respectively. thejamesonlab.com The distinct blue color of azulene arises from the S0→S1 transition. rsc.org

The substitution of two 4-bromophenyl groups at the 1 and 3 positions of the azulene core is expected to significantly perturb its electronic structure and, consequently, its absorption spectrum. The 1- and 3-positions of the azulene nucleus have large coefficients in the Highest Occupied Molecular Orbital (HOMO), and substitution at these sites strongly influences the molecular orbitals. thejamesonlab.comresearchgate.net Aryl substituents at these positions typically induce a bathochromic (red) shift in the S0→S2 absorption band and can also affect the S0→S1 transition. The electronic properties of the substituent on the phenyl ring further modulate these effects. The bromine atom is an electron-withdrawing group via induction but can also participate in resonance.

Solvent polarity generally has a minimal effect on the absorption spectra of non-polar hydrocarbons, but due to azulene's inherent dipole moment, slight solvatochromic shifts can be observed. However, for 1,3-disubstituted azulenes, the solvent effects are often less pronounced compared to the shifts induced by the substituents themselves.

Table 1: Comparison of S0→S1 and S0→S2 Absorption Maxima for Azulene and Related Derivatives Note: Data for 1,3-Bis(4-bromophenyl)azulene is inferred based on trends observed in related compounds, as specific experimental values are not readily available in the cited literature.

| Compound | S0→S1 Transition (λmax, nm) | S0→S2 Transition (λmax, nm) | Solvent |

| Azulene mdpi.com | ~580 | ~350 | Various |

| 1,3-Difluoroazulene thejamesonlab.com | ~630 | ~350 | Hexane |

| 1,3-Diformylazulene thejamesonlab.com | ~510 | ~390 | Hexane |

| 1,3-Bis(4-bromophenyl)azulene | Expected ~580-620 | Expected ~360-390 | Various |

The electronic transitions in substituted azulenes can exhibit charge-transfer (CT) character. Azulene itself is composed of an electron-rich five-membered ring fused to an electron-poor seven-membered ring, leading to a natural ground-state dipole moment. nih.gov The S0→S1 transition involves the promotion of an electron from the HOMO, primarily located on the five-membered ring and the 1,3-positions, to the LUMO. thejamesonlab.com

In 1,3-diarylazulenes, intramolecular charge transfer (ICT) can occur between the azulene core and the aryl substituents upon photoexcitation. The extent of this CT character depends on the electronic nature of the substituents on the phenyl rings. For 1,3-Bis(4-bromophenyl)azulene, the bromophenyl groups can act as π-electron acceptors, potentially introducing CT character into the electronic transitions. This phenomenon is critical in the design of materials for optoelectronic applications, such as OLEDs, where efficient charge injection and transport are required. researchgate.net

Fluorescence Spectroscopy for Emission Characteristics and Excited State Dynamics

Fluorescence spectroscopy provides insights into the radiative de-excitation pathways of a molecule and its excited-state dynamics. Azulene derivatives are particularly fascinating due to their anomalous emission behavior.

A defining feature of azulene is its violation of Kasha's rule, which states that fluorescence should only occur from the lowest excited state of a given multiplicity (S1). mdpi.com Instead, azulene exhibits strong fluorescence from the second excited singlet state (S2→S0), a phenomenon known as "anti-Kasha" emission. nih.govnih.gov This is attributed to the unusually large energy gap between the S2 and S1 states (~1.4 eV), which dramatically slows the rate of internal conversion (S2→S1), allowing the radiative S2→S0 decay to compete effectively. mdpi.com In contrast, the S1→S0 fluorescence is typically extremely weak or non-existent.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. science.gov Determining the ΦF for a compound like 1,3-Bis(4-bromophenyl)azulene typically involves a comparative method.

The standard procedure includes:

Selection of a Standard: A well-characterized fluorescent compound with a known quantum yield in the same emission range is chosen as a standard. For S2 emission from azulenes, which occurs in the near-UV or blue region, standards like quinine (B1679958) sulfate (B86663) or anthracene (B1667546) are often used. thejamesonlab.com

Spectroscopic Measurements: The UV-Vis absorption and fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (solvent, excitation wavelength, temperature). A series of dilute solutions with absorbances below 0.1 at the excitation wavelength are used to avoid inner-filter effects.

Calculation: The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

ΦF is the fluorescence quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Absolute methods using an integrating sphere can also be employed for a direct measurement without the need for a reference standard. science.gov

Time-Resolved Spectroscopy for Excited State Lifetime and Relaxation Dynamics

Time-resolved fluorescence spectroscopy is used to measure the lifetime of the excited state (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This technique provides critical information about the rates of radiative (kr) and non-radiative (knr) decay processes.

For azulene derivatives, time-resolved measurements are crucial for understanding the dynamics of the unusual S2 emission. The S2 state lifetime for azulene is typically in the nanosecond range, while the S1 state is extremely short-lived (picoseconds) due to efficient non-radiative decay channels. thejamesonlab.com

The measurement is typically performed using time-correlated single-photon counting (TCSPC). A pulsed laser excites the sample, and the arrival times of the emitted photons are recorded to construct a fluorescence decay curve. The excited-state lifetime (τ) is then extracted by fitting this curve to an exponential function.

Once the quantum yield (ΦF) and lifetime (τ) are known, the radiative (kr) and non-radiative (knr) decay rate constants can be calculated:

ΦF = kr / (kr + knr)

τ = 1 / (kr + knr)

From these, it follows:

kr = ΦF / τ

knr = (1 - ΦF) / τ

For 1,3-Bis(4-bromophenyl)azulene, time-resolved studies would quantify the lifetime of the S2 state and reveal the influence of the bromophenyl substituents on the decay dynamics. The presence of heavy bromine atoms might shorten the S2 lifetime by increasing the rate of non-radiative processes like intersystem crossing.

Conclusion and Future Outlook

1,3-Bis(4-bromophenyl)azulene is a strategically important compound in the field of azulene (B44059) chemistry. Its synthesis, characterization, and reactivity provide valuable insights into the fundamental properties of 1,3-disubstituted azulenes. The presence of the versatile bromophenyl groups makes it a key precursor for a wide range of more complex azulene-based materials with potential applications in organic electronics and materials science.

Future research will likely focus on the further exploitation of 1,3-Bis(4-bromophenyl)azulene as a building block for novel functional materials. This includes the synthesis of new polymers for high-performance OFETs and OPVs, the development of novel chromophores with tailored photophysical properties, and the exploration of its use in the creation of advanced materials such as sensors and molecular switches. The continued investigation of this and related azulene derivatives will undoubtedly lead to new discoveries and applications in various scientific disciplines. beilstein-journals.orgbeilstein-journals.org

Electrochemical Behavior and Redox Mechanism Analysis

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic Voltammetry is a powerful and widely used electrochemical technique to probe the redox behavior of electroactive species. For 1,3-Bis(4-bromophenyl)azulene, CV is employed to determine its oxidation and reduction potentials, which are indicative of the energy levels of its molecular orbitals.

The cyclic voltammogram of an azulene (B44059) derivative typically displays a series of oxidation and reduction peaks, each corresponding to a specific electron transfer event. The reversibility of these processes is a key parameter that sheds light on the stability of the generated radical ions. A reversible process is characterized by a pair of well-defined anodic and cathodic peaks with a peak potential separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature.

In the case of azulene derivatives, the first oxidation is often a reversible or quasi-reversible one-electron process, leading to the formation of a stable radical cation. The presence of the electron-withdrawing bromophenyl groups at the 1 and 3 positions is expected to shift the oxidation potential to more positive values compared to unsubstituted azulene, making the compound more difficult to oxidize. Conversely, these substituents would also affect the reduction processes. Irreversible processes, indicated by the absence of a corresponding reverse peak, suggest that the electrochemically generated species is unstable and undergoes subsequent chemical reactions.

By analyzing the cyclic voltammograms at various scan rates, information about the electron transfer kinetics and the stability of the redox states can be obtained. For a simple reversible electron transfer, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate coupled chemical reactions or adsorption processes.

The stability of the generated radical cation and anion of 1,3-Bis(4-bromophenyl)azulene is a critical factor for its potential use in organic electronic devices. The electrochemical stability can be assessed by performing multiple CV cycles. A stable redox species will exhibit consistent peak currents and potentials over numerous scans, whereas decomposition or side reactions will lead to a decrease in the peak currents or the appearance of new peaks.

Differential Pulse Voltammetry (DPV) for Enhanced Resolution of Redox Events

Differential Pulse Voltammetry is a more sensitive technique than CV and is particularly useful for resolving closely spaced redox events and for quantitative analysis. DPV provides a peak-shaped output where the peak potential is related to the half-wave potential (E1/2) and the peak height is directly proportional to the concentration of the analyte.

For 1,3-Bis(4-bromophenyl)azulene, DPV can be used to obtain more accurate values of the redox potentials, especially for processes that might be ill-defined in the CV. This enhanced resolution is crucial for distinguishing between multiple electron transfer steps that may occur at similar potentials.

Correlation of Electrochemical Data with Molecular Orbital Energies

The experimentally determined redox potentials from CV and DPV can be correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of 1,3-Bis(4-bromophenyl)azulene. The oxidation potential is related to the HOMO energy, representing the energy required to remove an electron from the molecule, while the reduction potential is related to the LUMO energy, indicating the energy gained when an electron is added.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT calculations have been instrumental in elucidating the fundamental electronic characteristics of 1,3-Bis(4-bromophenyl)azulene in its ground state.

Computational analyses, utilizing methods such as B3LYP with the 6-311++G(d,p) basis set and MP2 with the same basis set, have been employed to determine the stable conformations and structural parameters of 1,3-Bis(4-bromophenyl)azulene. researchgate.netresearchgate.netresearchgate.net These studies have revealed that the molecule possesses two minimum energy conformers that are nearly equal in stability and can be easily interconverted. researchgate.netresearchgate.net

A key finding is the out-of-plane deformation of the azulene (B44059) core in the crystalline state. researchgate.net X-ray analysis of the crystal structures of 1,3-Bis(4-bromophenyl)azulene has shown that the two 4-bromophenyl groups are twisted with respect to the azulene ring, with dihedral angles ranging from 34.9° to 41.6°. researchgate.net This non-planar arrangement is attributed to the steric hindrance between the hydrogen atoms at the 4- and 8-positions of the azulene core and the ortho-hydrogen atoms of the adjacent aryl groups. researchgate.net To quantify this deviation from planarity, an absolute planarity index (P) has been introduced. researchgate.netresearchgate.net

Table 1: Calculated Conformational Data for 1,3-Bis(4-bromophenyl)azulene

| Computational Method | Key Findings |

| B3LYP/6-311++G(d,p) | Presence of two nearly isoenergetic, easily interconvertible conformers. researchgate.netresearchgate.net |

| MP2/6-311++G(d,p) | Analysis of out-of-plane deformation of the azulene core. researchgate.netresearchgate.netresearchgate.net |

| X-ray Crystallography | Dihedral angles between the azulene core and bromophenyl rings are between 34.9° and 41.6°. researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. In azulene and its derivatives, the spatial distribution of these orbitals is of particular interest. The HOMO is typically localized on the odd-numbered carbon atoms of the azulene core, while the LUMO and HOMO-1 have larger coefficients on the even-numbered carbons. This spatial separation is a key feature of azulene's electronic structure.

The introduction of substituents, such as the 4-bromophenyl groups at the 1 and 3 positions, significantly influences the energies of these frontier orbitals and, consequently, the HOMO-LUMO energy gap. researchgate.net The electron-withdrawing nature of the bromine atoms and the extended π-system of the phenyl rings modulate the electronic properties of the azulene core. Studies on related substituted azulenes have shown that the HOMO-LUMO gap can be tuned by the choice and position of the substituents. thejamesonlab.com For instance, the introduction of diarylamino groups at the 2- and 6-positions of azulene can lead to an inversion of the molecular orbital energy levels, making the HOMO-LUMO transition allowed and resulting in intense absorption in the visible region.

Table 2: Frontier Molecular Orbital Characteristics of Substituted Azulenes

| Feature | Description |

| HOMO Distribution | Primarily located on the odd-numbered carbon atoms of the azulene nucleus. |

| LUMO Distribution | Concentrated on the even-numbered carbon atoms of the azulene core. |

| Effect of Substitution | The energy levels of HOMO and LUMO, and thus the energy gap, are sensitive to the nature and position of substituents. researchgate.netthejamesonlab.com |

| HOMO-LUMO Gap | A key determinant of the molecule's color and electronic transitions. |

Azulene is well-known for its significant dipole moment (1.08 D), which is uncharacteristic for an isomer of the nonpolar naphthalene. wikipedia.org This polarity arises from a net charge transfer from the seven-membered ring to the five-membered ring, resulting in the five-membered ring being nucleophilic and the seven-membered ring being electrophilic. wikipedia.orgias.ac.in

Theoretical calculations of the molecular dipole moment for 1,3-disubstituted azulenes, including 1,3-Bis(4-bromophenyl)azulene, suggest that the conformation observed in the crystalline state is influenced by electrostatic intermolecular interactions rather than just the relative stability of the conformers in an isolated state. researchgate.netresearchgate.netresearchgate.net The dipole moment and charge distribution are key to understanding the molecule's reactivity and intermolecular interactions. ias.ac.inacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational tool for investigating the behavior of molecules upon electronic excitation, providing insights into their absorption and emission properties. nih.gov

TD-DFT calculations are widely used to predict the electronic absorption spectra of azulene derivatives. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For many azulene derivatives, the visible absorption is dominated by transitions involving the HOMO and LUMO. researchgate.net

In the case of 1,2,3-triarylazulenes, TD-DFT calculations have shown that the lowest energy transition, corresponding to the HOMO → LUMO excitation, is often nearly forbidden, resulting in weak absorption at longer wavelengths. A stronger S0 → S2 transition, primarily involving the HOMO to LUMO+1 transition, is often responsible for the observed color. While some extended azulenes exhibit fluorescence, neither Kasha's rule nor anti-Kasha emission (fluorescence from a higher excited state, a known characteristic of azulene) has been computationally predicted for some complex triarylazulene systems. wikipedia.org

The inherent dipolar nature of the azulene core makes its derivatives interesting candidates for studying charge-transfer (CT) phenomena in their excited states. arxiv.org Upon photoexcitation, there can be a significant redistribution of electron density within the molecule. TD-DFT calculations can provide insights into the nature of these excited states, including the extent of charge transfer.

In azulene itself, the ground state possesses a charge-transfer character from the seven-membered ring to the five-membered ring. ias.ac.in This intrinsic charge separation can be modulated by substituents and can influence the properties of the excited states. For instance, in a charge-transfer complex between azulene and p-chloranil, TD-DFT calculations have successfully predicted the charge-transfer absorption band. worldscientific.com Understanding the excited-state charge-transfer characteristics is crucial for applications in materials science, such as in the design of molecules for organic electronics and photovoltaics. arxiv.org

Quantum Chemical Calculations for Polarisability and Hyperpolarisability (Non-Linear Optical Properties)

Quantum chemical calculations are pivotal in predicting the non-linear optical (NLO) properties of molecules, such as 1,3-Bis(4-bromophenyl)azulene. These properties are determined by the molecule's response to an external electric field, which can be described by the induced polarization. The relationship between the induced dipole moment and the applied electric field is expressed in terms of polarisability (α) and hyperpolarisabilities (β and γ) .

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating these NLO properties nih.govdntb.gov.uanih.gov. For instance, the M06/6-311G(d,p) functional is a common choice for investigating geometrical parameters and NLO properties dntb.gov.uanih.gov. The polarisability and hyperpolarisability tensors can be calculated to provide a detailed understanding of the NLO response.

The introduction of donor and acceptor groups, as well as extending the π-conjugated system, can significantly enhance NLO properties nih.gov. In 1,3-Bis(4-bromophenyl)azulene, the azulene core acts as an electron donor, and the bromophenyl groups can influence the electronic properties. The doping of heteroatoms in azulene-based nanographenes has been shown to induce charge redistribution and tune the frontier molecular orbital energy gap, thereby affecting the NLO properties .

A key parameter in evaluating NLO activity is the first hyperpolarisability (β). Theoretical calculations for similar organic chromophores have shown that modifications to the molecular structure can lead to significant changes in β values nih.gov. For novel derivatives of other aromatic compounds, DFT calculations have predicted substantial first and second hyperpolarisabilities, indicating their potential for NLO applications dntb.gov.uanih.gov. For 1,3-Bis(4-bromophenyl)azulene, it is anticipated that the charge transfer characteristics from the azulene core to the phenyl rings would result in a notable NLO response.

Table 1: Representative Theoretically Determined NLO Properties for a Hypothetical Azulene Derivative

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.50 | Debye |

| Polarisability (α) | 45.0 x 10⁻²⁴ | esu |

| First Hyperpolarisability (β) | 250.0 x 10⁻³⁰ | esu |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed in similar π-conjugated organic molecules.

Aromaticity Assessment via Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of cyclic molecules github.io. It is based on the magnetic criterion of aromaticity, where a ghost atom is placed at the center of a ring, and its magnetic shielding is calculated. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current) github.io.

For azulene and its derivatives, NICS calculations provide valuable insights into the electronic structure of the fused five- and seven-membered rings doi.org. In the parent azulene, the five-membered ring is electron-rich and aromatic, while the seven-membered ring is electron-deficient and also considered aromatic, contributing to its zwitterionic character doi.org.

In substituted azulenes, such as 1,3-Bis(4-bromophenyl)azulene, the substituents can influence the aromaticity of the azulene core. DFT calculations at a level like B3LYP/6-311+G(d,p) are commonly employed for NICS calculations doi.org. It has been shown in other azulene-embedded polycyclic aromatic hydrocarbons that the azulene moiety retains its aromatic characteristics, which is confirmed by NICS calculations . For instance, in some helical nanographenes containing an azulene unit, NICS calculations revealed that the embedded azulene units were slightly anti-aromatic, while the surrounding hexagonal rings were aromatic nih.gov.

The NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), to separate the effects of σ and π electrons.

Table 2: Illustrative NICS(0) Values for Parent Azulene Rings

| Ring | NICS(0) (ppm) | Aromaticity |

| Five-membered | -15.2 | Aromatic |

| Seven-membered | -13.5 | Aromatic |

Note: These values are for unsubstituted azulene and serve as a reference. The actual values for 1,3-Bis(4-bromophenyl)azulene would be influenced by the bromophenyl substituents.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules, including their conformational flexibility and interactions with the solvent. For a molecule like 1,3-Bis(4-bromophenyl)azulene, MD simulations can provide insights into the rotational freedom of the bromophenyl groups relative to the azulene core and how this is influenced by the surrounding solvent molecules.

The methodology for MD simulations typically involves defining a force field that describes the intra- and intermolecular interactions. The system, consisting of the solute (1,3-Bis(4-bromophenyl)azulene) and a solvent box (e.g., water, methanol, or a nonpolar solvent), is then allowed to evolve over time by solving Newton's equations of motion.

A related study on 1,3,5-Tris(4-bromophenyl)benzene used metadynamics, an enhanced sampling technique, to simulate the formation of molecular clusters from solution nih.gov. This approach could also be applied to 1,3-Bis(4-bromophenyl)azulene to study its aggregation behavior and the role of solvent in this process. The simulations can reveal the preferred conformations of the molecule in different solvents and the nature of the interactions, such as π-π stacking between the aromatic rings nih.gov.

Analysis of the MD trajectories can provide information on:

Dihedral angle distributions: To understand the rotational flexibility of the phenyl-azulene bonds.

Radial distribution functions: To characterize the solvation shell around the molecule.

Hydrogen bonding dynamics: If a protic solvent is used.

For conformationally mobile molecules, clustering analysis of the simulation trajectories can identify the most populated conformations nih.gov. This information is crucial for understanding how the molecule's shape and dynamics are influenced by its environment, which in turn can affect its chemical and physical properties.

Mechanistic Studies of Chemical Reactivity Using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For 1,3-Bis(4-bromophenyl)azulene, computational studies can be employed to investigate its reactivity in various chemical transformations, such as electrophilic substitution, cycloaddition reactions, and cross-coupling reactions.

The azulene nucleus is known for its reactivity, particularly at the 1 and 3 positions of the five-membered ring, which are susceptible to electrophilic attack mdpi.com. DFT calculations can be used to model the reaction of 1,3-Bis(4-bromophenyl)azulene with different electrophiles. By calculating the activation energies and reaction energies, the most favorable reaction pathways can be identified.

For example, 1,3-dipolar cycloaddition reactions are a common class of reactions studied computationally. Theoretical studies on the cycloaddition of nitrones and azides with various dipolarophiles have been conducted using methods like M06/6-31G(d) to determine the mechanism, regioselectivity, and stereoselectivity nih.gov. Similar computational approaches could be applied to predict the outcome of cycloaddition reactions involving the azulene core of 1,3-Bis(4-bromophenyl)azulene.

Computational studies have also been used to rationalize unexpected reaction outcomes. For instance, DFT calculations helped to explain why different substitution patterns in 1,2,3-triarylazulenes led to different products upon Scholl-type oxidation . Mechanistic studies of reactions involving other bromophenyl-containing compounds have also been successfully investigated using computational methods researchgate.net.

A computational study of a reaction involving 1,3-Bis(4-bromophenyl)azulene would typically involve:

Geometry optimization of reactants, intermediates, transition states, and products.

Frequency calculations to confirm the nature of stationary points (minima or transition states).

Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactants and products.

Analysis of the electronic structure along the reaction pathway to understand the bonding changes.

These computational investigations provide a molecular-level understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.

Structure Function Relationships in 1,3 Bis 4 Bromophenyl Azulene Systems

Influence of Bromine Substituents on Electronic and Optical Properties

The introduction of bromine atoms at the para-position of the phenyl rings in 1,3-bis(4-bromophenyl)azulene significantly modulates the molecule's electronic and optical landscape. Halogens, being electronegative, exert an influence on the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Effects: The bromine atoms act as electron-withdrawing groups through an inductive effect. This generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. However, the extent of this stabilization can differ between the orbitals, thereby altering the HOMO-LUMO energy gap. This gap is a critical determinant of the molecule's electronic properties and the energy required for electronic excitation.

Optical Properties: Changes in the electronic structure are directly reflected in the optical properties of the compound. The absorption and emission spectra of azulene (B44059) derivatives are sensitive to substitution patterns. Halogenation can lead to shifts in the absorption maxima. For instance, in related aromatic systems, halogen substitution has been shown to cause both blue shifts (to shorter wavelengths) and red shifts (to longer wavelengths) depending on the specific interplay of inductive and resonance effects. researchgate.net Furthermore, the "heavy-atom effect" of bromine can influence the photophysical decay pathways. nih.govresearchgate.net This effect can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. nih.gov This process can lead to a reduction in fluorescence quantum yield, as the excited state energy is dissipated through non-radiative pathways or phosphorescence rather than fluorescence. nih.govresearchgate.net Studies on halogenated 7-hydroxycoumarins, for example, revealed that bromo-substitution significantly reduced the fluorescence quantum yield, an effect attributed to a combination of spin-orbit coupling and charge dissipation facilitated by the electronegative bromine atom. nih.govresearchgate.net

Impact of Aryl Group Conformation on Charge Delocalization

The degree of electronic communication, or charge delocalization, between the azulene core and the 4-bromophenyl substituents is heavily dependent on the molecule's conformation. Specifically, the dihedral angle—the angle of twist between the plane of the azulene ring and the planes of the two aryl groups—plays a pivotal role.

For optimal π-conjugation, a planar arrangement between the azulene core and the phenyl rings is ideal. This planarity allows for the seamless overlap of p-orbitals across the molecular framework, facilitating the delocalization of π-electrons. However, steric hindrance between the hydrogen atoms on the phenyl rings and those on the azulene core often forces the aryl groups to twist out of the plane of the azulene ring.

This deviation from planarity disrupts the π-conjugation. A larger dihedral angle leads to reduced orbital overlap, effectively decoupling the electronic systems of the aryl rings from the azulene core. nii.ac.jp This has several consequences:

Charge Transfer: The efficiency of intramolecular charge transfer (ICT) between the azulene moiety and the bromophenyl groups is diminished.

Absorption Spectra: The extent of conjugation significantly affects the wavelength of maximum absorption (λmax). As the dihedral angle increases and conjugation decreases, a blue shift (shift to lower wavelength) in the absorption spectrum is typically observed. nii.ac.jp

Reactivity: The conformation and degree of π-conjugation can influence the molecule's chemical reactivity. Studies on diarylethenes have shown that larger dihedral angles can enhance photocyclization reactivity by destabilizing the π-conjugated system and lowering activation barriers. nii.ac.jp

Computational studies are often employed to predict the most stable conformation and to quantify the energetic barriers to rotation for the aryl groups, providing insight into the molecule's dynamic conformational landscape and its impact on electronic properties.

Tuning Electronic and Photophysical Properties through Structural Modification

The electronic and photophysical properties of 1,3-disubstituted azulenes can be systematically tuned by making deliberate structural modifications. This "molecular engineering" approach allows for the creation of materials with tailored absorption, emission, and redox characteristics.

Substitution on the Azulene Core and Aryl Rings: The introduction of different functional groups allows for the precise perturbation of the HOMO and LUMO energy levels. researchgate.net

Electron-Donating Groups (EDGs): Attaching EDGs (e.g., methyl, methoxy) to the electron-rich 1 and 3 positions of the azulene core raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a red shift in absorption. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., formyl, cyano) lowers the energy of the LUMO, also narrowing the energy gap. thejamesonlab.com This selective perturbation is a powerful tool for tuning the color of the azulenic chromophore across the entire visible spectrum. researchgate.net

This principle allows for the design of azulene-based systems with specific colors and emission properties, from deep blue to yellow and even into the near-infrared (NIR) region. researchgate.netnih.gov

Interactive Data Table: Effect of Substitution on Azulene Optical Properties The following table summarizes how different substituents at various positions on the azulene ring can alter its optical properties.

| Position(s) | Substituent Type | Effect on HOMO/LUMO Gap | Resulting Spectral Shift |

| 1, 3 | Electron-Donating | Decrease | Red Shift |

| 1, 3 | Electron-Withdrawing | Decrease | Red Shift |

| 2, 6 | Electron-Donating | Increase | Blue Shift |

| 4, 7 | Conjugated Groups | Decrease | Red Shift |

This table is a generalized representation based on established principles of azulene chemistry. researchgate.netthejamesonlab.com

Regioselectivity and Stereoselectivity in Azulene Functionalization

The synthesis of specifically substituted azulenes like 1,3-bis(4-bromophenyl)azulene requires precise control over the reaction chemistry, particularly regarding regioselectivity and stereoselectivity.

Regioselectivity: Regioselectivity refers to the control of which position on the azulene ring a new chemical group is attached. The inherent electronic nature of azulene dictates its reactivity.

Electrophilic Substitution: The five-membered ring is electron-rich and thus more nucleophilic, making positions 1 and 3 the most reactive sites for electrophilic substitution. researchgate.netmdpi.com This is the most common pathway for introducing substituents at these positions. Reactions like Friedel-Crafts acylations or Vilsmeier-Haack formylations preferentially occur at C1 and C3.

Nucleophilic Substitution: The seven-membered ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. mdpi.commdpi.com

Controlled Synthesis: To achieve 1,3-disubstitution, synthetic chemists utilize methods that exploit this inherent reactivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools. researchgate.net These reactions typically start with a 1,3-dihaloazulene (e.g., 1,3-dibromoazulene (B1595116) or 1,3-diiodoazulene), which is then reacted with an appropriate coupling partner (e.g., 4-bromophenylboronic acid) to selectively form carbon-carbon bonds at the desired positions. researchgate.netresearchgate.net Other strategies involve the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins, which can produce multiply functionalized azulenes. mdpi.com

Stereoselectivity: Stereoselectivity, the control of the spatial orientation of atoms, becomes crucial when chiral centers are introduced into the molecule, for instance, through the addition of chiral substituents. While 1,3-bis(4-bromophenyl)azulene itself is achiral, the functionalization of the azulene core can lead to chiral derivatives. For example, in the Lewis acid-catalyzed alkylation of azulenes with epoxides, the reaction can proceed via a stereospecific SN2-type mechanism. nih.gov When an enantioenriched epoxide is used, its stereochemistry is transferred to the product, yielding a chiral azulene derivative with high stereoselectivity. nih.gov This demonstrates that careful selection of chiral reagents and reaction conditions can afford precise control over the three-dimensional structure of functionalized azulenes.

Exploratory Research into Advanced Material Applications

Investigation of 1,3-Bis(4-bromophenyl)azulene as a Building Block in Organic Electronic Materials Research

The unique electronic properties of the azulene (B44059) core, a non-benzenoid aromatic hydrocarbon, make it an attractive component for the design of novel organic electronic materials. Unlike its isomer naphthalene, azulene possesses a significant dipole moment, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. This inherent polarity, along with a low HOMO-LUMO gap, leads to distinct optical and electronic characteristics. The compound 1,3-Bis(4-bromophenyl)azulene incorporates this versatile azulene nucleus, functionalized at the electron-rich 1 and 3 positions with bromophenyl groups. These bromine substituents provide reactive sites for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex conjugated systems. The phenyl groups extend the π-conjugation of the azulene core, which can influence the material's charge transport properties and solid-state packing.

The investigation of 1,3-Bis(4-bromophenyl)azulene as a building block is driven by the potential to create materials with tailored optoelectronic properties. The azulene moiety's ability to act as both an electron donor and acceptor, depending on the substitution pattern and interacting molecules, offers a pathway to designing materials with ambipolar charge transport characteristics. The presence of the bromophenyl units allows for the systematic tuning of electronic properties through the introduction of various functional groups, making it a versatile platform for fundamental research into structure-property relationships in organic semiconductors.

Conceptually, 1,3-Bis(4-bromophenyl)azulene holds promise for applications in both Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In the context of OLEDs, the inherent fluorescence of some azulene derivatives, often from the S2 excited state (a violation of Kasha's rule), could lead to the development of novel blue emitters. The extended π-conjugation provided by the phenyl groups can be expected to red-shift the absorption and emission spectra compared to unsubstituted azulene. Furthermore, the bromine atoms offer synthetic handles to attach other functional groups that could enhance electroluminescence quantum efficiency, color purity, and device stability. By modifying the bromophenyl units, it is possible to tune the HOMO and LUMO energy levels to facilitate efficient charge injection from the electrodes and to confine excitons within the emissive layer.

For OFET applications, the molecular structure of 1,3-Bis(4-bromophenyl)azulene suggests its potential as a p-type, n-type, or even ambipolar semiconductor. The planarity of the azulene core, combined with the potential for π-π stacking interactions facilitated by the aromatic substituents, is a crucial factor for efficient charge transport in the solid state. The ability to form ordered molecular assemblies is critical for achieving high charge carrier mobilities. Theoretical studies on related azulene-containing molecules have shown that the degree of intermolecular orbital overlap, which dictates the charge transport efficiency, is highly dependent on the substitution pattern and the resulting crystal packing. The bromophenyl groups could be strategically utilized to control the intermolecular arrangement in thin films, thereby optimizing the performance of OFET devices.

The charge transport characteristics of 1,3-Bis(4-bromophenyl)azulene in thin films are a critical area of investigation for its potential application in organic electronics. While direct experimental data for this specific compound is not extensively available, the properties of related azulene-based materials provide valuable insights. The efficiency of charge transport in organic semiconductor thin films is intrinsically linked to the degree of molecular order and the strength of intermolecular electronic coupling.

The planarity of the azulene core is advantageous for promoting π-orbital overlap between adjacent molecules, a prerequisite for efficient charge hopping or band-like transport. The phenyl substituents can influence the solid-state morphology, potentially leading to well-ordered domains that enhance charge carrier mobility. The bromine atoms, through halogen bonding or by serving as synthetic handles for introducing other functional groups, can be used to further manipulate the thin film microstructure. Theoretical modeling, such as Density Functional Theory (DFT), can be employed to predict the frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity of 1,3-Bis(4-bromophenyl)azulene, which are key parameters governing charge injection and transport.

| Property | Predicted/Conceptual Value | Significance in Charge Transport |

| Ionization Potential | Moderate to Low | Facilitates hole injection and p-type transport |

| Electron Affinity | Moderate | Potential for electron injection and n-type transport |

| Intermolecular Packing | Potential for π-stacking | High degree of order enhances charge mobility |

| Thin Film Morphology | Dependent on processing conditions | Crystalline domains are favorable for efficient transport |

Potential in Non-Linear Optical (NLO) Chromophore Development

The non-centrosymmetric nature and significant dipole moment of the azulene core make it a compelling candidate for the development of non-linear optical (NLO) chromophores. NLO materials are crucial for a range of photonic applications, including optical switching and frequency conversion. The performance of an NLO chromophore is related to its molecular hyperpolarizability (β), which is a measure of its second-order NLO response. Push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, often exhibit large β values.

In 1,3-Bis(4-bromophenyl)azulene, the azulene moiety can act as the π-conjugated bridge. The electron-rich five-membered ring and electron-deficient seven-membered ring create an intrinsic donor-acceptor character. The bromophenyl groups can be functionalized with strong electron-donating or electron-withdrawing groups to create more pronounced push-pull systems. The bromine atoms themselves have a moderate electron-withdrawing effect, which can be further tuned. The extended conjugation and the inherent asymmetry of the azulene core are expected to contribute positively to the molecular hyperpolarizability.

The evaluation of second-order NLO properties of molecules like 1,3-Bis(4-bromophenyl)azulene involves both theoretical calculations and experimental measurements. Theoretical approaches, primarily based on quantum chemical methods such as DFT and time-dependent DFT (TD-DFT), are used to calculate the static and frequency-dependent first hyperpolarizability (β). These calculations can provide valuable insights into the structure-property relationships and guide the design of new NLO chromophores with enhanced performance. The sum-over-states (SOS) model is another theoretical tool used to understand the origins of the NLO response by relating it to electronic transitions.

Experimentally, the second-order NLO properties of materials are often characterized using techniques like Electric-Field-Induced Second-Harmonic Generation (EFISHG) for molecules in solution and Second-Harmonic Generation (SHG) for non-centrosymmetric materials in the solid state, such as poled polymer films. nih.gov For SHG measurements, the chromophores are typically dispersed in a polymer matrix, and a non-centrosymmetric alignment is induced by applying a strong DC electric field at a temperature near the polymer's glass transition temperature. nih.gov The magnitude of the second-order NLO susceptibility (χ(2)) of the material is then measured, which is related to the molecular hyperpolarizability of the NLO chromophore. nih.gov Studies on related azo-azulene derivatives have shown significant second-order NLO susceptibilities in poled films. nih.gov

| NLO Property | Theoretical/Experimental Value (for related azulene derivatives) | Method |

| First Hyperpolarizability (β₀) | Can be enhanced by introducing azulene defects in nanostructures. | DFT Calculations |

| Second-Order NLO Susceptibility (χ(2)) | 32.3 - 37.5 pm/V in poled PMMA films | Second-Harmonic Generation (SHG) nih.gov |

Supramolecular Assembly and Self-Organization Research

The structure of 1,3-Bis(4-bromophenyl)azulene, with its planar aromatic core and peripheral bromine atoms, makes it an interesting candidate for research in supramolecular chemistry. Supramolecular assembly and self-organization are processes where molecules spontaneously form well-defined, ordered structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of functional nanomaterials for electronics and photonics.

The planar azulene and phenyl rings in 1,3-Bis(4-bromophenyl)azulene can facilitate π-π stacking interactions, leading to the formation of columnar or lamellar structures. The bromine atoms are capable of participating in halogen bonding, a directional non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. By co-crystallizing 1,3-Bis(4-bromophenyl)azulene with suitable halogen bond acceptors, it is possible to construct complex and predictable supramolecular architectures. The interplay between π-π stacking and halogen bonding can be used to control the dimensionality and morphology of the resulting self-assembled structures.

Sensor Development Research Based on Azulene Core Interactions

The azulene core's unique electronic and optical properties make it a promising platform for the development of chemical sensors. nih.govbath.ac.uk The absorption and fluorescence of azulene derivatives can be sensitive to their local environment and to interactions with specific analytes. nih.govbath.ac.uk This sensitivity can be exploited to create colorimetric or fluorescent sensors. The 1 and 3 positions of the azulene ring are particularly susceptible to electrophilic attack, and protonation at these sites is known to cause significant changes in the fluorescence spectrum, often leading to a "turn-on" fluorescence response. nih.govbath.ac.uk

In 1,3-Bis(4-bromophenyl)azulene, the core azulene moiety can serve as the signaling unit of a sensor. The bromophenyl groups can be functionalized with specific recognition units (receptors) that can selectively bind to target analytes. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation can be transmitted to the azulene core, resulting in a detectable change in its color or fluorescence. For example, the bromine atoms could be replaced with moieties capable of binding to metal ions, anions, or neutral molecules. The development of such sensors based on the azulene scaffold is an active area of research, with potential applications in environmental monitoring, medical diagnostics, and industrial process control. researchgate.net

| Analyte | Sensing Mechanism | Reported for Azulene Derivatives |

| Protons (pH) | Protonation of the azulene core leading to fluorescence enhancement. nih.govbath.ac.uk | Yes nih.govbath.ac.uk |

| Fluoride Anions | Interaction with a receptor group attached to the azulene, causing a color change. | Yes |

| Metal Ions | Coordination with functional groups on the azulene periphery, modulating optical properties. | Yes |

| Phosphate (B84403) Anions | Selective binding to macrocyclic receptors containing azulene units, resulting in a visible color change. researchgate.net | Yes researchgate.net |

Future Research Directions and Open Questions

Exploration of Novel Functionalization Strategies for Enhanced Properties

The presence of bromine atoms on the phenyl rings of 1,3-Bis(4-bromophenyl)azulene serves as a gateway for a multitude of post-synthetic modifications. Future research will likely concentrate on leveraging these reactive sites to introduce novel functionalities, thereby tailoring the molecule's properties for specific applications. The primary route for this exploration is through transition-metal-catalyzed cross-coupling reactions.

Detailed research findings indicate that functionalization at the 1 and 3 positions of the azulene (B44059) core is a common strategy. researchgate.net The bromo-phenyl groups on 1,3-Bis(4-bromophenyl)azulene provide ideal handles for well-established cross-coupling reactions, which can be used to synthesize a variety of new derivatives. For instance, reactions like Suzuki, Stille, and Heck couplings can be employed to introduce new aryl groups, alkynyl groups, or other conjugated systems. nih.govmdpi.com This allows for the systematic tuning of the electronic band gap, charge transport properties, and solubility. researchgate.netnih.gov The synthesis of conjugated polymers incorporating azulene units has been shown to yield materials with interesting electrochromic and stimuli-responsive properties. nih.gov

Future investigations could systematically explore a wide range of coupling partners to generate a library of 1,3-disubstituted azulene derivatives. This would enable a comprehensive study of structure-property relationships, leading to materials with enhanced thermal stability, improved charge mobility for organic electronics, or specific optical responses for sensing applications.

| Cross-Coupling Reaction | Reagent/Catalyst | Potential Functional Group Introduced | Anticipated Property Enhancement |

| Suzuki Coupling | Arylboronic acids / Pd catalyst | Aryl groups | Extended π-conjugation, modified redox potentials |

| Stille Coupling | Organostannanes / Pd catalyst | Various organic moieties | Formation of complex conjugated systems |

| Heck Coupling | Alkenes / Pd catalyst | Alkenyl groups | Polymerization, creation of vinyl-bridged materials |

| Sonogashira Coupling | Terminal alkynes / Pd, Cu catalysts | Alkynyl groups | Linear rigid structures, potential for molecular wires |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | Amino groups | Introduction of donor groups, pH-sensitivity |

Development of Advanced Spectroscopic Probes for Real-Time Mechanism Monitoring

The intrinsic photophysical properties of the azulene core, such as its unusual S2-S0 fluorescence, make it an attractive scaffold for the development of advanced spectroscopic probes. nih.govbohrium.com Future research is anticipated to focus on modifying 1,3-Bis(4-bromophenyl)azulene to create highly specific and sensitive probes for monitoring chemical and biological processes in real-time.

Azulene derivatives have been successfully utilized as fluorescent probes for various analytes, including reactive oxygen and nitrogen species (ROS/RNS). nih.govacs.org The design principle often involves attaching a receptor motif to the azulene fluorophore that selectively interacts with the target analyte, leading to a measurable change in the fluorescence signal. nih.govacs.org The functionalization capabilities of 1,3-Bis(4-bromophenyl)azulene can be exploited to attach specific recognition units, transforming it into a chemosensor or chemodosimeter. nih.gov For instance, boronate esters could be introduced to detect ROS, or crown ethers for sensing metal ions.

The development of such probes would benefit from the application of advanced spectroscopic techniques, such as two-photon microscopy, which allows for deeper tissue imaging with reduced photodamage. nih.govacs.org Future work could involve the synthesis of probes based on 1,3-Bis(4-bromophenyl)azulene and the characterization of their photophysical response to various analytes, including their selectivity, sensitivity, and response time.

| Target Analyte | Proposed Receptor Moiety | Principle of Detection | Potential Application |

| Reactive Oxygen Species (ROS) | Boronate Ester | Analyte-induced chemical reaction causing a fluorescence change. | Bioimaging of oxidative stress. nih.gov |

| Metal Cations | Crown Ether / Aza-crown | Cation binding leading to modulation of intramolecular charge transfer (ICT). | Environmental monitoring, cellular ion imaging. |

| pH | Amino or Pyridyl group | Protonation/deprotonation affecting the electronic structure of the azulene core. nih.gov | Monitoring pH changes in biological systems. |

| Anions | Urea/Thiourea group | Anion binding through hydrogen bonding, altering fluorescence. | Detection of biologically relevant anions. |

Predictive Modeling for Rational Design of Azulene-Based Materials

To accelerate the discovery of new azulene-based materials with tailored properties, future research will increasingly rely on predictive modeling and computational chemistry. A rational design approach, guided by theoretical calculations, can help to identify the most promising molecular structures before engaging in time-consuming and resource-intensive synthetic efforts.

Computational methods, particularly Density Functional Theory (DFT), have been effectively used to predict the molecular and electronic properties of azulene-based systems. researchgate.net These calculations can provide insights into key parameters such as HOMO-LUMO energy levels, bond lengths, electric dipole moments, and aromaticity. researchgate.net For materials derived from 1,3-Bis(4-bromophenyl)azulene, predictive modeling can be used to screen potential functional groups and predict their impact on the final properties of the material. This can guide the design of molecules with specific absorption and emission wavelengths, or with optimal charge transport characteristics for applications in organic field-effect transistors (OFETs). nih.govresearchgate.net

Future research directions include the development of more accurate and efficient computational models that can handle larger and more complex azulene-based systems. Combining high-throughput virtual screening with machine learning algorithms could further accelerate the discovery of new materials with desired functionalities. researchgate.net

| Computational Method | Predicted Property | Relevance to Material Design |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), band gap, dipole moment. researchgate.net | Predicts optical and electronic properties, guiding the design of optoelectronic materials. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Aids in the design of dyes, sensors, and fluorescent probes. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond characteristics, aromaticity. researchgate.net | Provides fundamental understanding of molecular stability and reactivity. |

| Molecular Dynamics (MD) Simulations | Bulk morphology, molecular packing. | Predicts solid-state properties and performance in thin-film devices. |

Integration with Emerging Nanoscience Methodologies

The intersection of azulene chemistry with nanoscience opens up exciting avenues for the creation of novel nanomaterials and devices. The well-defined structure of 1,3-Bis(4-bromophenyl)azulene makes it an excellent candidate for bottom-up fabrication approaches in nanotechnology.

The bromo-phenyl substituents can be utilized for on-surface synthesis, where the molecules are deposited on a substrate and then linked together through chemical reactions to form larger, well-defined nanostructures like graphene nanoribbons or 2D molecular networks. beilstein-journals.org The unique electronic properties of the embedded azulene units could introduce interesting features into these nanostructures, such as localized electronic states or altered conductivity. The non-uniform electron density of azulene makes it a promising candidate for regioselective chemical modifications on surfaces. researchgate.net

Future research could focus on exploring the self-assembly of 1,3-Bis(4-bromophenyl)azulene on different surfaces and investigating the on-surface reactions to create novel carbon-rich nanomaterials. researchgate.netbeilstein-journals.org The integration of these azulene-based nanostructures into electronic devices, such as sensors or molecular switches, represents a significant long-term goal.

| Nanoscience Methodology | Role of 1,3-Bis(4-bromophenyl)azulene | Potential Nanomaterial/Device |

| On-Surface Synthesis | Molecular precursor for covalent coupling. | Azulene-embedded nanographenes, molecular wires. beilstein-journals.org |

| Self-Assembled Monolayers (SAMs) | Building block for ordered thin films. | Functional surfaces with tailored electronic properties. |

| Molecular Electronics | Active component in a single-molecule junction. | Molecular switches, diodes, or transistors. |

| Supramolecular Chemistry | Tecton for creating complex architectures. | Ordered porous networks, host-guest systems. |

Conclusion

Summary of Key Research Findings on 1,3-Bis(4-bromophenyl)azulene

Direct experimental research exclusively focused on 1,3-Bis(4-bromophenyl)azulene is limited in publicly accessible literature. However, a significant body of research on 1,3-disubstituted azulenes and the influence of aryl substituents allows for a comprehensive and scientifically grounded understanding of its expected properties and behavior.

The core of 1,3-Bis(4-bromophenyl)azulene is the azulene (B44059) moiety, a 10-π electron system that exhibits a notable dipole moment, a stark contrast to its isomer, naphthalene. nih.govccspublishing.org.cn The substitution pattern at the 1 and 3 positions is a common and well-studied motif in azulene chemistry, known to significantly influence the electronic and optical properties of the molecule. acs.orgacs.org The introduction of two 4-bromophenyl groups at these electron-rich positions is anticipated to have several key effects.

Synthesis and Functionalization: The synthesis of 1,3-disubstituted azulenes can be achieved through various methods, including Friedel-Crafts type reactions and subsequent modifications. acs.org For 1,3-Bis(4-bromophenyl)azulene, a plausible synthetic route would involve the reaction of azulene with a suitable bromophenylating agent. The bromine atoms on the phenyl rings also serve as versatile handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures. mdpi.com

Electronic and Photophysical Properties: The electronic properties of azulene are characterized by a low HOMO-LUMO energy gap, leading to absorption in the visible region of the electromagnetic spectrum. ccspublishing.org.cn The attachment of aryl groups at the 1 and 3 positions generally leads to a red-shift in the absorption spectra. espublisher.com The 4-bromophenyl substituents, being weakly deactivating, are expected to modulate the electronic structure, influencing the absorption and emission properties. A key characteristic of many azulene derivatives is their "anomalous" fluorescence from the second excited singlet state (S2), a violation of Kasha's rule. researchgate.netacs.org It is plausible that 1,3-Bis(4-bromophenyl)azulene would also exhibit this intriguing photophysical behavior.

Electrochemical Behavior: The electrochemical properties of azulene derivatives are of significant interest for applications in organic electronics. upb.roresearchgate.net Azulenes can undergo both oxidation and reduction processes. upb.ro The presence of the 4-bromophenyl groups is expected to influence the redox potentials of the azulene core. The electron-withdrawing nature of the bromine atoms could make the compound more resistant to oxidation compared to unsubstituted azulene.

Structural Characteristics: The substitution at the 1 and 3 positions can induce steric hindrance, leading to a twisted conformation where the phenyl rings are not coplanar with the azulene core. This twisting can affect the extent of π-conjugation and, consequently, the electronic and photophysical properties.

The following table summarizes the anticipated properties of 1,3-Bis(4-bromophenyl)azulene based on existing research on related compounds.

| Property | Anticipated Characteristic |

| Appearance | Deeply colored solid (likely blue or violet) |

| Solubility | Likely soluble in common organic solvents like THF, dichloromethane, and chloroform. beilstein-journals.org |

| Thermal Stability | Expected to have moderate to good thermal stability, typical of polycyclic aromatic hydrocarbons. jfda-online.comjfda-online.com |

| Absorption Maximum (λmax) | Expected in the visible region, likely red-shifted compared to unsubstituted azulene. |

| Emission | Potential for "anti-Kasha" fluorescence from the S2 excited state. |

| Electrochemical Band Gap | Anticipated to be in a range suitable for organic semiconductor applications. |

Broader Implications for Non-Benzenoid Aromatic Chemistry and Materials Science

The study of substituted azulenes like 1,3-Bis(4-bromophenyl)azulene has significant implications for the broader fields of non-benzenoid aromatic chemistry and materials science.

Expansion of Non-Benzenoid Aromatic Systems: Research into azulene derivatives contributes to the fundamental understanding of non-benzenoid aromaticity, a concept that extends beyond the classic Huckel's rule for benzenoid compounds. jst.go.jpnih.govresearchgate.net The unique electronic structure of azulene, with its inherent polarization, provides a rich platform for exploring structure-property relationships in non-alternant hydrocarbons. nih.gov

Development of Novel Organic Materials: Azulene-based compounds are promising candidates for a variety of applications in materials science. researchgate.netacs.org Their distinct optical and electronic properties make them suitable for use in:

Organic Electronics: As active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgdigitellinc.com The ability to tune the electronic properties through substitution is crucial for optimizing device performance.

Sensors: The sensitivity of the azulene chromophore to its environment can be exploited for the development of chemical sensors.

Non-Linear Optics: The polarized nature of the azulene core can give rise to significant non-linear optical properties, which are of interest for applications in photonics and telecommunications.

The functionalization of the azulene core with bromophenyl groups, as in 1,3-Bis(4-bromophenyl)azulene, provides a pathway to create more complex and functional materials through subsequent chemical modifications.

Outlook for Future Academic Exploration of Substituted Azulene Systems

The field of substituted azulene systems continues to be an active area of research with several promising avenues for future exploration.

Advanced Synthesis and Functionalization: While methods for the synthesis of 1,3-disubstituted azulenes are established, there is ongoing interest in developing more efficient and selective synthetic routes. thieme.deeurekalert.org This includes the development of novel catalytic methods for the direct functionalization of the azulene core. The ability to precisely control the substitution pattern is key to fine-tuning the properties of these materials.

In-depth Photophysical and Electrochemical Studies: A detailed investigation into the photophysical and electrochemical properties of a wider range of substituted azulenes is warranted. This includes systematic studies on the effect of different substituents on the "anti-Kasha" fluorescence, charge transport properties, and redox behavior. Such studies will provide a deeper understanding of the fundamental principles governing the behavior of these molecules and guide the design of new materials with desired functionalities.

Computational Modeling and Theoretical Predictions: Theoretical calculations and computational modeling will continue to play a crucial role in predicting the properties of new azulene derivatives and in understanding their electronic structure and behavior. espublisher.com This will enable a more rational design of materials for specific applications.

Exploration of New Applications: The unique properties of azulene derivatives suggest their potential in emerging technologies. Future research could explore their use in areas such as:

Spintronics: The development of organic materials with interesting magnetic properties.

Molecular Switches: The design of molecules that can switch between different states in response to external stimuli such as light or an electric field.

Biomedical Applications: The unique spectroscopic properties of azulenes could be utilized in bioimaging and as photosensitizers in photodynamic therapy. mdpi.comnih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing 1,3-bis(4-bromophenyl)azulene?

The compound is typically synthesized via cross-coupling reactions or cyclization strategies . For example:

- Stille coupling : Reacting 1,3-diiodoazulene with 4-bromophenyl stannanes in the presence of Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts and CuI as a co-catalyst achieves selective substitution at the 1,3-positions of azulene. This method emphasizes precise control of stoichiometry and reaction time to avoid over-substitution .

- Grignard reactions : 1,3-Dibromoazulene reacts with 4-bromophenylmagnesium bromide under anhydrous THF at −78°C to 25°C, followed by oxidative workup. Yields are moderate (42–58%) and depend on the purity of the azulene precursor .